molecular formula C11H7BrN2 B2887522 1-Amino-4-bromo-2-naphthonitrile CAS No. 1242733-27-2

1-Amino-4-bromo-2-naphthonitrile

Cat. No.: B2887522
CAS No.: 1242733-27-2
M. Wt: 247.095
InChI Key: IETDYMLEXACTDZ-UHFFFAOYSA-N
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Description

1-Amino-4-bromo-2-naphthonitrile is an organic compound with the molecular formula C11H7BrN2 It is a derivative of naphthalene, characterized by the presence of an amino group (-NH2), a bromine atom (-Br), and a nitrile group (-CN) attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-4-bromo-2-naphthonitrile can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The specific methods may vary depending on the desired scale and application.

Chemical Reactions Analysis

1-Amino-4-bromo-2-naphthonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium or potassium cyanide in ethanol.

    Oxidation: Various oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted naphthalene derivatives.

Comparison with Similar Compounds

1-Amino-4-bromo-2-naphthonitrile can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-amino-4-bromonaphthalene-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN2/c12-10-5-7(6-13)11(14)9-4-2-1-3-8(9)10/h1-5H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IETDYMLEXACTDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2N)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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